
3-Oxo-2-(2-oxo-2-(thiophen-2-yl)ethylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2-(2-oxo-2-(thiophen-2-yl)ethylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoxaline core structure with additional functional groups, including a thiophene ring and carboxylic acid. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(2-oxo-2-(thiophen-2-yl)ethylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a quinoxaline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-2-(2-oxo-2-(thiophen-2-yl)ethylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoxaline compounds.
Substitution: The thiophene ring and other functional groups can participate in substitution reactions, introducing new substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce tetrahydroquinoxaline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoxaline-based compounds.
Aplicaciones Científicas De Investigación
3-Oxo-2-(2-oxo-2-(thiophen-2-yl)ethylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-Oxo-2-(2-oxo-2-(thiophen-2-yl)ethylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline-2,3-diones: These compounds share the quinoxaline core and exhibit similar chemical reactivity.
Thiophene derivatives: Compounds with thiophene rings have comparable electronic properties and can undergo similar reactions.
Carboxylic acid derivatives: These compounds have similar functional groups and can participate in analogous chemical transformations.
Uniqueness
3-Oxo-2-(2-oxo-2-(thiophen-2-yl)ethylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
904818-85-5 |
|---|---|
Fórmula molecular |
C15H10N2O4S |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
2-(2-hydroxy-2-thiophen-2-ylethenyl)-3-oxo-4H-quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C15H10N2O4S/c18-12(13-2-1-5-22-13)7-11-14(19)17-10-6-8(15(20)21)3-4-9(10)16-11/h1-7,18H,(H,17,19)(H,20,21) |
Clave InChI |
SXPHPCMWERRUJO-UHFFFAOYSA-N |
SMILES isomérico |
C1=CSC(=C1)/C(=C/C2=NC3=C(C=C(C=C3)C(=O)O)NC2=O)/O |
SMILES |
C1=CSC(=C1)C(=CC2=NC3=C(C=C(C=C3)C(=O)O)NC2=O)O |
SMILES canónico |
C1=CSC(=C1)C(=CC2=NC3=C(C=C(C=C3)C(=O)O)NC2=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B3300692.png)
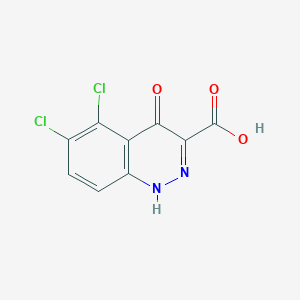

![2-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B3300709.png)
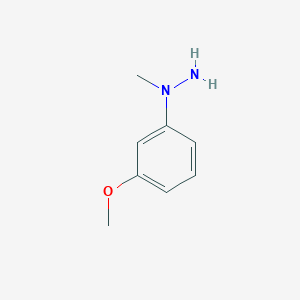
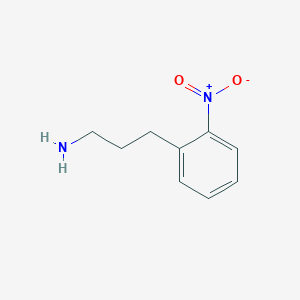

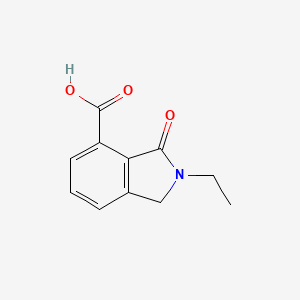
![8-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B3300729.png)
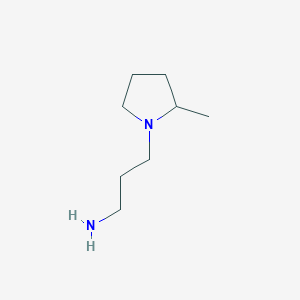
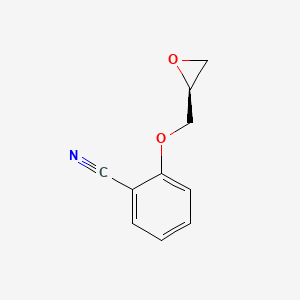

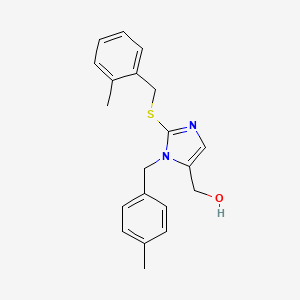
![(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-[(4-methylphenyl)methyl]-1H-imidazol-5-yl)methanol](/img/structure/B3300755.png)
